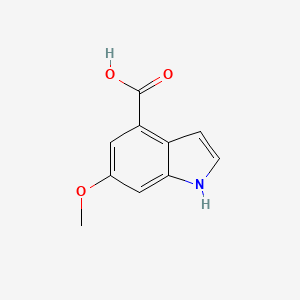

6-methoxy-1H-indole-4-carboxylic acid

Descripción general

Descripción

6-Methoxy-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indole-4-carboxylic acid typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Methanesulfonic acid is often used as a catalyst in methanol, leading to the formation of the indole ring . The reaction conditions usually involve refluxing the mixture to achieve a good yield.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of advanced spectroscopic techniques ensures the accurate identification and characterization of the compound .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The methoxy group at C6 activates the indole ring toward electrophilic attack, while the carboxylic acid at C4 directs substitution to specific positions. Key reactions include:

Mechanistic Insights :

-

The methoxy group at C6 enhances electron density at C5 and C7, favoring electrophilic attack at these positions.

-

Steric and electronic effects from the C4 carboxylic acid may suppress substitution at C3, though formylation at C3 is feasible under strongly activating conditions .

Functional Group Transformations

The carboxylic acid group undergoes typical acid-derived reactions, while the indole nucleus participates in redox processes.

Carboxylic Acid Reactions

Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | LiAlH₄ (anhydrous ether) | 4-(Hydroxymethyl)-6-methoxy-1H-indole | Inferred |

| Oxidation | KMnO₄ (acidic conditions) | Degradation to quinone derivatives |

Notes :

-

Reduction of the carboxylic acid to an alcohol requires strong reducing agents.

-

Oxidative cleavage of the indole ring is observed under harsh conditions .

Condensation and Cycloaddition Reactions

The indole nucleus participates in cyclocondensation with carbonyl compounds:

Example :

Under Friedel-Crafts conditions, acylation occurs at C3 due to the methoxy group’s activation, yielding 3-acetylated products .

Stability and Degradation

-

pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 6–7) but decarboxylates under strong acidic or basic conditions .

-

Thermal Stability : Decomposes above 150°C, forming CO₂ and methoxy-indole fragments .

Comparative Reactivity with Structural Analogs

A comparison with related compounds highlights positional effects of substituents:

| Compound | Electrophilic Substitution Site | Key Reactivity Difference |

|---|---|---|

| 6-Methoxy-1H-indole-2-carboxylic acid | C5 or C7 | Carboxylic acid at C2 reduces C3 reactivity |

| 5,6-Dimethoxy-1H-indole-4-carboxylic acid | C7 | Additional methoxy enhances C7 activation |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Research

MI4CA has been identified as a promising candidate in the development of anticancer agents. Its ability to interact with biological targets effectively makes it suitable for synthesizing novel compounds that can inhibit tumor growth. Research indicates that derivatives of MI4CA exhibit cytotoxic effects on various cancer cell lines, leading to apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism through which MI4CA exerts its anticancer effects involves the modulation of key signaling pathways associated with cell proliferation and survival. Studies have shown that it can influence the expression of genes involved in apoptosis and angiogenesis, enhancing its therapeutic potential against cancers such as breast and lung cancer .

Biological Research

Antifungal Activity

Recent studies have documented the antifungal properties of MI4CA, particularly when isolated from microbial sources such as Bacillus toyonensis. The compound demonstrated significant antifungal activity against various pathogenic fungi, making it a candidate for developing antifungal treatments. The optimization of production conditions has led to a notable increase in yield, showcasing its potential for industrial applications .

Mechanistic Insights

The antifungal mechanism appears to involve disruption of fungal cell wall synthesis and interference with metabolic pathways critical for fungal survival. This insight into its mode of action is vital for designing effective antifungal therapies .

Natural Product Synthesis

MI4CA is utilized in the synthesis of natural products, allowing researchers to explore new therapeutic agents derived from natural sources. Its role as an intermediate in synthetic pathways enables the creation of complex indole derivatives that possess diverse biological activities.

Material Science

The unique chemical structure of MI4CA lends itself to applications in material science, particularly in developing organic materials such as polymers and dyes. Its properties can be harnessed to create materials with specific functionalities, including enhanced stability and reactivity under various environmental conditions.

Cosmetic Formulations

Due to its potential antioxidant properties, MI4CA is being explored for use in cosmetic formulations aimed at improving skin health. Its application could provide protective benefits against environmental stressors, contributing to the development of advanced skincare products.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer agents | Induces apoptosis; modulates signaling pathways |

| Biological Research | Antifungal treatments | Significant activity against pathogenic fungi |

| Natural Product Synthesis | Intermediate for complex indole derivatives | Enables exploration of new therapeutic agents |

| Material Science | Development of organic materials | Unique structural properties enhance material performance |

| Cosmetic Formulations | Antioxidant properties for skin health | Potential protective benefits against stressors |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the effects of MI4CA on breast cancer cell lines revealed that treatment with MI4CA resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, confirming that MI4CA induces programmed cell death through intrinsic pathways .

Case Study 2: Antifungal Efficacy

In a recent investigation, the antifungal efficacy of MI4CA was tested against Candida albicans. The results demonstrated that MI4CA inhibited fungal growth effectively at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating fungal infections .

Mecanismo De Acción

The mechanism of action of 6-methoxy-1H-indole-4-carboxylic acid involves its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors, influencing biological pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death . The compound’s antiviral and anticancer activities are linked to its interaction with viral enzymes and cancer cell receptors, respectively .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

5-Methoxyindole-2-carboxylic acid: Another indole derivative with potential biological activities.

Uniqueness: 6-Methoxy-1H-indole-4-carboxylic acid stands out due to its specific methoxy and carboxylic acid functional groups, which enhance its reactivity and biological activity. These functional groups allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

6-Methoxy-1H-indole-4-carboxylic acid is a derivative of indole, a heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, particularly focusing on its antifungal, anticancer, and antiviral properties, supported by recent research findings and case studies.

Overview of this compound

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₉NO₃

- Molecular Weight : 191.18 g/mol

- CAS Number : 885520-60-5

This compound features a methoxy group and a carboxylic acid functional group, enhancing its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole ring structure allows it to bind to multiple receptors, influencing various biological pathways. Its antifungal activity is particularly noted for disrupting fungal cell membranes, leading to cell death .

Antifungal Activity

Recent studies have highlighted the compound's potential as an antifungal agent. A notable investigation focused on its efficacy against Candida albicans and Aspergillus niger. The study utilized a bacterial isolate (Bacillus toyonensis) that produced the antifungal metabolite, which was identified as this compound through advanced spectroscopic techniques .

Case Study: Antifungal Efficacy

In a controlled laboratory setting, the antifungal activity was assessed using the agar cup–plate technique. The results indicated significant inhibition zones against Candida albicans, with optimal production conditions identified as:

- Nutritional Factors : Starch (5 g/L), Peptone (5 g/L)

- Environmental Conditions : pH 6, Temperature 40 °C, Agitation Rate 150 rpm

This optimization led to a more than threefold increase in metabolite production compared to unoptimized conditions .

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. While specific data on this compound's antiviral activity remains sparse, the general trend indicates that indoles can interfere with viral replication mechanisms, making them candidates for further investigation in antiviral drug development.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antifungal, potential anticancer | Methoxy and carboxylic acid groups |

| Indole-3-acetic acid | Plant hormone, growth regulator | Promotes plant growth |

| Indole-3-carbinol | Anticancer properties | Found in cruciferous vegetables |

| 5-Methoxyindole-2-carboxylic acid | Potential biological activities | Similar structure with varied activity |

Propiedades

IUPAC Name |

6-methoxy-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-4-8(10(12)13)7-2-3-11-9(7)5-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUYNZLHRCOJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646342 | |

| Record name | 6-Methoxy-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-60-5 | |

| Record name | 6-Methoxy-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.